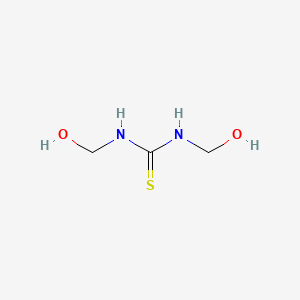

1,3-Bis(hydroxymethyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(hydroxymethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGWCTHQVYSUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=S)NCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062837 | |

| Record name | N,N'-Bis(hydroxymethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3084-25-1 | |

| Record name | N,N′-Bis(hydroxymethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N,N'-bis(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N,N'-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(hydroxymethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-[bis(hydroxymethyl)]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Bis(hydroxymethyl)thiourea

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-bis(hydroxymethyl)thiourea, a versatile compound with significant applications in various chemical and pharmaceutical fields. The synthesis, primarily involving the reaction of thiourea with formaldehyde, is detailed from both a mechanistic and practical standpoint. This document elucidates the critical process parameters, offers a validated experimental protocol, and discusses the underlying chemical principles that govern the reaction's efficiency and outcome. Authored from the perspective of a senior application scientist, this guide bridges theoretical knowledge with actionable, field-proven insights to empower researchers and professionals in drug development.

Introduction: The Significance of this compound

This compound, also known as N,N'-bis(hydroxymethyl)thiourea, is a derivative of thiourea characterized by the presence of two hydroxymethyl groups attached to its nitrogen atoms.[1] This structural feature imparts unique reactivity and functionality, making it a valuable intermediate in organic synthesis. Thiourea itself is an organosulfur compound with a structure similar to urea, where the oxygen atom is replaced by a sulfur atom.[2] This substitution significantly alters its chemical properties, leading to a wide range of applications. Thiourea and its derivatives are utilized in the production of flame-retardant resins, vulcanization accelerators, and as flotation agents for metal minerals.[3] In the pharmaceutical and life sciences sectors, thiourea derivatives have garnered attention for their diverse biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[4]

The addition of hydroxymethyl groups to the thiourea backbone in this compound enhances its utility as a crosslinking agent and a precursor for the synthesis of more complex heterocyclic compounds.[5] Its ability to participate in further reactions makes it a key building block in the development of novel therapeutic agents and functional materials.

Mechanistic Insights: The Chemistry of Hydroxymethylation

The synthesis of this compound from thiourea and formaldehyde is a classic example of a hydroxymethylation reaction. This process involves the nucleophilic addition of the amino groups of thiourea to the electrophilic carbonyl carbon of formaldehyde.

2.1. The Nucleophilic Attack:

The reaction is typically initiated by the attack of the lone pair of electrons on one of the nitrogen atoms of thiourea on the carbonyl carbon of formaldehyde. This step is often catalyzed by a base, which can deprotonate the thiourea to increase its nucleophilicity, or by an acid, which can protonate the formaldehyde to increase its electrophilicity. However, the reaction can also proceed under neutral conditions.[6]

2.2. Formation of the Monosubstituted Intermediate:

This initial attack leads to the formation of a tetrahedral intermediate, which then rearranges to form N-(hydroxymethyl)thiourea. This monosubstituted product is also a known compound and can be isolated under specific reaction conditions.[]

2.3. The Second Hydroxymethylation:

The remaining amino group on the N-(hydroxymethyl)thiourea can then undergo a second nucleophilic attack on another molecule of formaldehyde, following the same mechanistic pathway as the first addition. This results in the formation of the desired product, this compound.

Diagram of the Reaction Mechanism:

Caption: Reaction mechanism for the synthesis of this compound.

Optimizing the Synthesis: Critical Process Parameters

The successful synthesis of this compound with high yield and purity hinges on the careful control of several key experimental parameters.

| Parameter | Recommended Range | Rationale and Field Insights |

| Molar Ratio (Formaldehyde:Thiourea) | 2:1 to 2.5:1 | A stoichiometric ratio of 2:1 is theoretically required. An excess of formaldehyde can drive the reaction to completion but may lead to the formation of polymeric byproducts.[8] A slight excess (e.g., 2.5:1) is often employed in practice to ensure full conversion of the thiourea. |

| pH | 7.0 - 8.5 | The reaction is sensitive to pH. A neutral to slightly alkaline medium (pH 7.0-8.0) is generally preferred for the hydroxymethylation step.[8][9] Strongly acidic conditions can lead to the formation of resins, while strongly basic conditions can promote the Cannizzaro reaction of formaldehyde. |

| Temperature | 25°C - 60°C | The reaction is typically exothermic. Maintaining a temperature below 50°C, and preferably below 30°C, is crucial for achieving good stability of the product.[9] Higher temperatures can accelerate the reaction but also increase the likelihood of side reactions and resin formation.[8][10] |

| Reaction Time | 30 - 120 minutes | The optimal reaction time depends on the temperature and pH. Monitoring the reaction progress is recommended to determine the point of completion. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of insoluble byproducts.[9] |

| Solvent | Aqueous Medium | Water is the most common and effective solvent for this reaction, as both reactants are soluble in it. |

Step-by-Step Experimental Protocol

This protocol provides a validated, self-validating methodology for the synthesis of this compound.

4.1. Reagents and Materials:

-

Thiourea (CH₄N₂S)

-

Formaldehyde solution (37% in water)

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

Distilled water

-

Reaction vessel with stirring and temperature control

-

pH meter

-

Filtration apparatus

4.2. Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

4.3. Detailed Procedure:

-

Preparation of Thiourea Solution: In a reaction vessel, dissolve a calculated amount of thiourea in distilled water.

-

pH Adjustment: Carefully adjust the pH of the thiourea solution to between 7.0 and 8.0 using a dilute solution of sodium hydroxide or hydrochloric acid.

-

Addition of Formaldehyde: While stirring the thiourea solution and maintaining the temperature between 25°C and 30°C, slowly add the required molar equivalent of formaldehyde solution.

-

Reaction: Continue stirring the mixture at 25-30°C for a period of 30 to 120 minutes. The reaction progress can be monitored by observing the disappearance of the reactants.

-

Isolation: Upon completion of the reaction, cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Filtration and Washing: Collect the precipitated this compound by filtration. Wash the solid product with a small amount of cold distilled water to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum at a low temperature to obtain a white crystalline solid.

Safety Considerations: Handling Thiourea and Formaldehyde

Both thiourea and formaldehyde are hazardous chemicals and must be handled with appropriate safety precautions.

-

Formaldehyde: Formaldehyde is a known human carcinogen, and it is toxic, corrosive, and a skin sensitizer.[11] All work with formaldehyde should be conducted in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including chemical-resistant gloves (butyl or nitrile rubber are recommended), safety goggles, and a lab coat, must be worn at all times.[13][14][15] In case of skin or eye contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[12]

-

Thiourea: Thiourea is also a hazardous substance. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE when handling this compound.

Always consult the Safety Data Sheets (SDS) for both thiourea and formaldehyde before beginning any experimental work.

Conclusion

The synthesis of this compound from thiourea and formaldehyde is a straightforward yet powerful reaction that provides a versatile building block for further chemical synthesis. By understanding the underlying reaction mechanism and carefully controlling the key process parameters of molar ratio, pH, temperature, and reaction time, researchers can achieve high yields of a pure product. The detailed experimental protocol and safety guidelines presented in this technical guide are intended to provide a solid foundation for the successful and safe synthesis of this important chemical intermediate, thereby empowering further innovation in drug development and materials science.

References

- US3308098A - Urea-thiourea formaldehyde resins - Google Patents. (n.d.).

- Li, Y., Wang, Y., Zhang, Y., & Ding, H. (2016). Synthesis of a water-soluble thiourea-formaldehyde (WTF) resin and its application to immobilize the heavy metal in MSWI fly ash. Journal of Environmental Management, 182, 334-340.

- Al-Harahsheh, M., Al-Otoom, A., Al-Hamarsheh, M., & Al-Zboon, K. (2020). Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. Polymers, 12(11), 2568.

- Mansuer, M., Wu, P., Zhu, Z., & Hao, Z. (2018). Synthesis of Thiourea-Formaldehyde Resin for Cr3+ Removal.

- Weiss, S., Ohms, G., & Mehner, T. (2002). C-H activation with elemental sulfur: synthesis of cyclic thioureas from formaldehyde aminals and S8. Dalton Transactions, (1), 187-193.

- Hamoud, M., Ayad, M., & Abbas, Y. (2012). Reaction of thiourea with formaldehyde and simplest aliphatic diamines. Russian Journal of General Chemistry, 82(1), 108-112.

-

Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Safe Use of Formaldehyde. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (2023). Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. Retrieved from [Link]

-

University of California, Berkeley Environmental Health & Safety. (n.d.). Formaldehyde: Hazards and Precautions. Retrieved from [Link]

- Sato, M., & Stammer, C. H. (1976). Synthesis of N-hydroxythiourea. Journal of Medicinal Chemistry, 19(2), 336-337.

-

Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S. A., & Nissan, Y. M. (2018). The proposed mechanism for the formation of thiourea. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

- Fizer, M. M., Fizer, O. I., Sidey, V. I., Mariychuk, R. I., & Lendel, V. G. (2019). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Molbank, 2019(4), M1094.

-

Khan, S. A., Asiri, A. M., & Alam, M. F. (2018). Synthesis of bis-thiourea derivatives (SK1–SK3). ResearchGate. Retrieved from [Link]

-

Asiri, A. M., Khan, S. A., & Basisi, H. M. (2016). Synthesis of bis-thiourea derivatives. ResearchGate. Retrieved from [Link]

-

Karipcin, F., & Dede, B. (2022). Synthesis of new thiourea derivatives and metal complexes. KSU BAP. Retrieved from [Link]

- de la Cruz-Cruz, J. I., et al. (2019). Design, Synthesis and Biological Activities of (Thio)

- Al-Ghorbani, M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 368-396.

- Yusof, M. S. M., et al. (2018). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 22(4), 633-640.

-

US EPA. (n.d.). Thiourea, N,N'-bis(hydroxymethyl)-. Retrieved from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Thiourea - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 8. Synthesis of a water-soluble thiourea-formaldehyde (WTF) resin and its application to immobilize the heavy metal in MSWI fly ash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3308098A - Urea-thiourea formaldehyde resins - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. laballey.com [laballey.com]

- 12. ehs.berkeley.edu [ehs.berkeley.edu]

- 13. CCOHS: Formaldehyde Solutions [ccohs.ca]

- 14. academics.eckerd.edu [academics.eckerd.edu]

- 15. ehs.washington.edu [ehs.washington.edu]

1,3-Bis(hydroxymethyl)thiourea: A Technical Guide to its Chemical Properties, Structure, and Synthesis

Introduction

In the landscape of specialized organic compounds, 1,3-Bis(hydroxymethyl)thiourea holds a unique position owing to its structural features and reactivity. As a derivative of thiourea, a compound known for its diverse applications in medicinal chemistry and organic synthesis, the addition of two hydroxymethyl groups imparts distinct chemical characteristics.[1][2][3] This technical guide provides an in-depth exploration of this compound, covering its fundamental chemical and physical properties, molecular structure, a detailed synthesis protocol, and its known applications. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile molecule.

Core Chemical and Physical Properties

This compound, also known as N,N'-bis(hydroxymethyl)thiourea, is a white crystalline solid.[4] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| CAS Number | 3084-25-1 | [4][5] |

| Molecular Formula | C₃H₈N₂O₂S | [4][5] |

| Molecular Weight | 136.17 g/mol | [4][5] |

| Appearance | White crystalline solid | |

| Melting Point | Data not consistently available; requires experimental verification. | |

| Solubility | Soluble in water and polar organic solvents. | |

| Stability | Stable under standard ambient conditions.[6] | Incompatible with strong oxidizing agents.[6] |

Note: Experimental data for properties like melting point and specific solubility can vary. It is recommended to consult specific batch documentation or perform independent analysis.

Molecular Structure and Mechanistic Insights

The structure of this compound is characterized by a central thiourea core with hydroxymethyl (-CH₂OH) groups attached to each nitrogen atom. This structure is analogous to its urea counterpart, 1,3-Bis(hydroxymethyl)urea, which is a well-known formaldehyde scavenger.[7]

Tautomerism

A key structural feature of thiourea and its derivatives is the existence of thione-thiol tautomerism.[8] In the solid state and in most solutions, the thione form (C=S) predominates. However, the presence of the thiol form (C-SH) can influence its reactivity, particularly in complexation with metal ions. The hydroxymethyl substituents are not expected to significantly shift this equilibrium but may participate in intramolecular hydrogen bonding, influencing the molecule's conformation.

Caption: Thione-thiol tautomerism in this compound.

Spectroscopic Characterization

-

¹H NMR: Expected to show signals for the N-H protons, the methylene protons (-CH₂-), and the hydroxyl protons (-OH). The coupling patterns would confirm the connectivity.

-

¹³C NMR: Would show distinct signals for the thiocarbonyl carbon (C=S), which is typically found downfield (~180 ppm), and the methylene carbons.[9]

-

FTIR: Key vibrational bands would include N-H stretching, C-H stretching, O-H stretching, and the characteristic C=S stretching vibration.[10]

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 136.17 g/mol .

Synthesis Protocol: Reaction of Thiourea and Formaldehyde

The synthesis of this compound is typically achieved through the reaction of thiourea with formaldehyde.[11][12][13] This reaction is analogous to the well-studied urea-formaldehyde reaction and proceeds via the hydroxymethylation of the nitrogen atoms of thiourea.[14]

Reaction Mechanism

The reaction is generally catalyzed by either acid or base. Under basic conditions, the nitrogen atoms of thiourea are deprotonated, increasing their nucleophilicity. The nucleophilic nitrogen then attacks the electrophilic carbon of formaldehyde, followed by protonation to yield the hydroxymethyl group. The reaction can proceed in a stepwise manner to form mono- and then di-substituted products.

Step-by-Step Laboratory Protocol

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Thiourea (1.0 mol)

-

Formaldehyde (37% aqueous solution, 2.2 mol)

-

Methanol or Water (as solvent)

-

Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

-

Acetone (for washing)

-

Deionized water (for washing)

-

Reaction flask with reflux condenser, magnetic stirrer, and heating mantle

-

Beakers, Buchner funnel, and filter paper

Procedure:

-

Dissolution: Dissolve thiourea (1.0 mol) in methanol or water in a reaction flask equipped with a magnetic stirrer.

-

pH Adjustment: Adjust the pH of the solution. For base catalysis, bring the pH to 8-9 using a dilute NaOH solution. For acid catalysis, adjust to a pH of 3-4 with dilute HCl.[11] The choice of catalyst can influence reaction rate and side product formation.

-

Addition of Formaldehyde: Slowly add the formaldehyde solution (2.2 mol) to the stirred thiourea solution. A slight excess of formaldehyde ensures complete di-substitution.

-

Reaction: Heat the mixture to a gentle reflux (around 60-90°C) for a specified period, typically 1-3 hours.[11] The reaction progress can be monitored by techniques like TLC.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce precipitation of the product.

-

Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the product cake sequentially with cold deionized water and then acetone to remove unreacted starting materials and impurities.[11]

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

-

Characterization: Confirm the identity and purity of the product using melting point determination, FTIR, and NMR spectroscopy.

Caption: General workflow for the synthesis of this compound.

Applications and Reactivity

The presence of both the thiourea core and reactive hydroxymethyl groups makes this compound a valuable intermediate in several chemical applications.

Precursor in Organic Synthesis

The hydroxymethyl groups are reactive and can undergo further condensation reactions. For instance, it has been shown to react with diamines to form complex heterocyclic structures like bis(1,3,5-triazinane-2-thiones).[15] This reactivity makes it a useful building block for constructing more complex molecules, which is of interest in medicinal chemistry and materials science.

Polymer and Resin Chemistry

Similar to urea-formaldehyde resins, thiourea and its hydroxymethyl derivatives can undergo polycondensation to form thiourea-formaldehyde (TF) resins.[12][13] These resins have applications as chelating agents for heavy metal removal, such as silver (Ag⁺) and chromium (Cr³⁺), due to the strong affinity of the sulfur atom for soft metals.[12][13] The cross-linking density and morphology of these resins can be controlled by adjusting the reaction conditions.[13]

Potential in Drug Development

Thiourea and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][10][16] The thiourea moiety is a key pharmacophore in several approved drugs.[10] While specific biological studies on this compound are limited in the public domain, its structure presents opportunities for its use as a scaffold in the design of new therapeutic agents. The hydroxymethyl groups provide handles for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a bifunctional molecule with a rich chemistry stemming from its thiourea core and reactive hydroxymethyl groups. Its straightforward synthesis from readily available starting materials makes it an accessible intermediate for a variety of applications. For researchers in drug discovery, it offers a versatile scaffold for the development of novel heterocyclic compounds. In materials science, it serves as a key monomer for the production of functional resins with applications in environmental remediation. A thorough understanding of its properties, structure, and reactivity, as outlined in this guide, is essential for unlocking its full potential in both academic and industrial research settings.

References

-

Rostamzadehmansor, S., & Sohrabi-Gilani, N. (n.d.). The mechanism of thiourea-formaldehyde synthesis. ResearchGate. [Link]

-

Mansur, M., et al. (2018). Synthesis of Thiourea-Formaldehyde Resin for Cr Removal. ResearchGate. [Link]

-

Hamoud, M., et al. (n.d.). Reaction of thiourea with formaldehyde and simplest aliphatic diamines. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Flower-like Thiourea–Formaldehyde Resin Microspheres for the Adsorption of Silver Ions. MDPI. [Link]

-

Wikipedia. (n.d.). Thiourea. [Link]

-

Chemsrc. (n.d.). 1,3-bis(4-hydroxyphenyl)thiourea | CAS#:1473-33-2. [Link]

-

Inegbedion, O., et al. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. IntechOpen. [Link]

-

ECHA. (n.d.). Thiourea - Registration Dossier. [Link]

-

PubChem. (n.d.). 1,3-bis(hydroxymethyl)urea; formaldehyde. [Link]

-

ResearchGate. (n.d.). Synthesis of bis-thiourea derivatives (SK1–SK3). [Link]

-

ResearchGate. (n.d.). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

Sato, M., & Stammer, C. H. (1976). Synthesis of N-hydroxythiourea. Journal of Medicinal Chemistry, 19(2), 336-337. [Link]

-

Al-Warhi, T., et al. (n.d.). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. [Link]

-

Ahmed, M. S., et al. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]

-

Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

NIST. (n.d.). Thiourea. NIST WebBook. [Link]

-

U.S. EPA. (n.d.). Thiourea, N,N'-bis(hydroxymethyl)-. Substance Details - SRS. [Link]

-

Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]

-

CAS. (n.d.). N-(Hydroxymethyl)thiourea. CAS Common Chemistry. [Link]

-

ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

-

T3DB. (n.d.). Thiourea (T3D4891). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. (Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; formaldehyde | C6H16N4O6 | CID 62200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiourea - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. irispublishers.com [irispublishers.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

1,3-Bis(hydroxymethyl)thiourea CAS number and molecular formula

An In-Depth Technical Guide to 1,3-Bis(hydroxymethyl)thiourea

Core Compound Identification and Physicochemical Properties

This compound, also known as N,N'-bis(hydroxymethyl)thiourea, is an organic compound belonging to the thiourea family.[1] Thioureas are structurally similar to ureas, with the key difference being the replacement of the carbonyl oxygen atom with a sulfur atom, which imparts distinct chemical properties.[2][3] This substitution makes thiourea and its derivatives versatile reagents in organic synthesis and valuable scaffolds in medicinal chemistry.[3][4]

The defining feature of this compound is the presence of two hydroxymethyl (-CH₂OH) groups attached to the nitrogen atoms. These functional groups enhance the molecule's polarity and potential for hydrogen bonding, influencing its solubility and interactions with biological targets.

Table 1: Key Identifiers and Properties of this compound

| Identifier | Value | Source(s) |

| CAS Number | 3084-25-1 | [1][5][6] |

| Molecular Formula | C₃H₈N₂O₂S | [5][6] |

| Molecular Weight | 136.17 g/mol | [5] |

| Synonyms | N,N'-Bis(hydroxymethyl)thiourea | [1] |

| InChI Key | ORGWCTHQVYSUNL-UHFFFAOYSA-N | [1] |

Synthesis and Reaction Mechanism

The synthesis of thiourea derivatives can be achieved through several established methods, most commonly involving the reaction of isothiocyanates with primary or secondary amines.[2][7] However, for N-hydroxymethylated compounds like this compound, a more direct and efficient approach is the condensation reaction of the parent thiourea with formaldehyde.

Plausible Synthesis Pathway: Reaction with Formaldehyde

The formation of this compound involves the nucleophilic addition of the nitrogen atoms of thiourea to the electrophilic carbonyl carbon of formaldehyde. The reaction proceeds in two successive steps, with each nitrogen atom being functionalized with a hydroxymethyl group.

The causality behind this experimental choice lies in the high reactivity of formaldehyde and the nucleophilicity of the amino groups in thiourea. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the thiourea nitrogens, facilitating the attack on the formaldehyde carbonyl.

Sources

- 1. This compound | 3084-25-1 [sigmaaldrich.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thiourea - Wikipedia [en.wikipedia.org]

- 4. annexechem.com [annexechem.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. researchgate.net [researchgate.net]

The Unmasking of a Bioactive Scaffold: A Technical Guide to the Mechanism of Action of 1,3-Bis(hydroxymethyl)thiourea Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the mechanism of action of 1,3-Bis(hydroxymethyl)thiourea, a molecule of significant interest in the development of therapeutic agents. Known clinically as Noxytiolin, this compound serves as a compelling case study in prodrug strategy, where a seemingly simple scaffold acts as a carrier for a potent bioactive agent. We will dissect its core mechanism, explore the broader context of thiourea derivatives in medicinal chemistry, and provide practical insights into the experimental methodologies used to elucidate their function.

Introduction: The Thiourea Moiety in Drug Design

The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a versatile pharmacophore found in a wide array of biologically active compounds.[1][2] Its ability to form stable complexes with metal ions and engage in hydrogen bonding interactions has made it a privileged structure in drug discovery.[3] Thiourea derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[4][5] The biological activity of these derivatives is highly dependent on the nature of the substituents attached to the nitrogen atoms, allowing for fine-tuning of their therapeutic properties.[5]

The Core Mechanism of this compound (Noxytiolin): A Tale of Two Molecules

This compound, or Noxytiolin, is a fascinating example of a formaldehyde-releasing agent.[6][7] Its primary mechanism of action is not intrinsic to the parent molecule but rather relies on its controlled decomposition in aqueous environments to release formaldehyde.[6][7] This slow and sustained release is central to its therapeutic efficacy as a localized anti-infective agent, traditionally used for the irrigation of body cavities.[1]

The Chemistry of Activation: Formaldehyde Release

In solution, Noxytiolin undergoes hydrolysis, breaking down to release formaldehyde.[6][7] This process is crucial as it delivers a potent, broad-spectrum antimicrobial agent directly to the site of infection. The hydroxymethyl groups on the thiourea backbone are key to this function, acting as masked forms of formaldehyde.

Caption: Decomposition of Noxytiolin in an aqueous environment.

The Execution: How Formaldehyde Exerts its Antimicrobial Effect

The released formaldehyde is a highly reactive electrophile that readily interacts with biological macromolecules, leading to broad-spectrum antimicrobial activity.[8][9] Its mechanism is multifaceted and includes:

-

Protein Cross-linking: Formaldehyde forms covalent bonds with the primary amine groups of amino acids (like lysine) and the sulfhydryl groups of cysteine in proteins.[8][9] This extensive cross-linking disrupts protein structure and function, leading to enzyme inactivation and inhibition of essential cellular processes.

-

DNA Damage: Formaldehyde can also react with the amino groups of purine and pyrimidine bases in DNA, leading to DNA-protein cross-links and the formation of adducts.[8] This damage interferes with DNA replication and transcription, ultimately triggering cell death.

Due to this non-specific mode of action, the development of microbial resistance to formaldehyde is considered to be very limited.[8]

Beyond the Core: Exploring the Diverse Mechanisms of Thiourea Derivatives

While Noxytiolin's activity is primarily attributed to formaldehyde, the broader class of thiourea derivatives exhibits a wide range of more specific mechanisms of action. Understanding these provides a framework for the design of novel therapeutics inspired by the this compound scaffold.

Enzyme Inhibition

Many thiourea derivatives act as potent enzyme inhibitors. The sulfur atom of the thiocarbonyl group can coordinate with metal ions in the active sites of metalloenzymes, while the N-H groups can form hydrogen bonds with key amino acid residues. Examples of enzymes targeted by thiourea derivatives include:

-

Urease: Inhibition of this bacterial enzyme is a key strategy against Helicobacter pylori.[2]

-

Tyrosinase: Involved in melanin biosynthesis, its inhibition is relevant for treating hyperpigmentation disorders.

-

Carbonic Anhydrase: A target for diuretics and anti-glaucoma agents.[10]

-

Kinases: Many thiourea-containing compounds are potent inhibitors of protein kinases involved in cancer signaling pathways.

Anticancer Activity

The anticancer properties of thiourea derivatives are a significant area of research.[4][5] Beyond enzyme inhibition, their mechanisms include:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells through various signaling pathways.

-

Disruption of Microtubule Polymerization: Some bis-thiourea compounds have been shown to target tubulin, a key component of the cytoskeleton, leading to mitotic arrest and cell death.[6]

-

Inhibition of Angiogenesis: Certain derivatives can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

The specific mechanism is highly dependent on the substituents on the thiourea core. For example, the presence of aromatic rings and electron-withdrawing groups can significantly influence their anticancer potency.[5]

Experimental Workflows for Mechanistic Elucidation

A robust understanding of the mechanism of action of this compound and its derivatives relies on a combination of chemical, biochemical, and cell-based assays.

Quantifying Formaldehyde Release

A critical first step in studying formaldehyde-releasing compounds is to quantify the rate and extent of formaldehyde liberation.

Experimental Protocol: Fluorometric Quantification of Formaldehyde

This protocol is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and ammonia to form a fluorescent dihydropyridine derivative.

-

Preparation of Reagents:

-

Formaldehyde standards of known concentrations.

-

Test compound (e.g., Noxytiolin) solution.

-

Hantzsch reagent: A solution containing ammonium acetate, acetic acid, and acetylacetone.

-

-

Assay Procedure:

-

Incubate the test compound solution at a controlled temperature (e.g., 37°C) to allow for formaldehyde release.

-

At various time points, take aliquots of the solution.

-

Add the Hantzsch reagent to the aliquots and standards.

-

Incubate the mixture to allow for the colorimetric reaction to proceed.

-

Measure the fluorescence at an excitation wavelength of ~410 nm and an emission wavelength of ~510 nm.

-

-

Data Analysis:

-

Generate a standard curve using the fluorescence readings of the formaldehyde standards.

-

Determine the concentration of formaldehyde released from the test compound at each time point by interpolating from the standard curve.

-

Assessing Antimicrobial Activity

Standard microbiological assays are employed to determine the antimicrobial efficacy of Noxytiolin and its derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Materials:

-

Bacterial or fungal strains of interest.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Sterile 96-well microtiter plates.

-

Serial dilutions of the test compound.

-

-

Assay Procedure:

-

Inoculate the growth medium with the microbial suspension to a standardized density.

-

In the 96-well plate, add the microbial suspension to wells containing the serial dilutions of the test compound.

-

Include positive (microbes only) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Data Analysis:

-

Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

-

Evaluating Cytotoxicity and Anticancer Effects

A variety of in vitro assays are used to assess the effects of these compounds on mammalian cells, particularly cancer cell lines.[11]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Culture the desired cancer cell line in appropriate medium and conditions.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution using a microplate reader at ~570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Caption: Integrated workflow for elucidating the mechanism of action.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of thiourea derivatives is intricately linked to their chemical structure. For formaldehyde-releasing compounds like Noxytiolin, modifications to the scaffold can influence the rate of formaldehyde release, thereby modulating efficacy and toxicity. For derivatives that act directly on biological targets, the nature and position of substituents are paramount.

Future research in this area should focus on:

-

Designing novel derivatives of this compound: By systematically modifying the scaffold, it may be possible to develop compounds with enhanced stability, targeted delivery, or a dual mechanism of action.

-

Investigating the anticancer potential of Noxytiolin: While primarily known as an anti-infective, its formaldehyde-releasing properties warrant investigation in oncology, particularly for localized therapies.

-

Exploring synergistic combinations: Combining Noxytiolin or its derivatives with other therapeutic agents could lead to enhanced efficacy and overcome drug resistance.

Conclusion

This compound and its derivatives represent a rich area of study in medicinal chemistry. The elegant simplicity of Noxytiolin's prodrug mechanism, coupled with the vast therapeutic potential of the broader thiourea class, offers numerous opportunities for the development of novel therapeutic agents. A thorough understanding of their mechanisms of action, guided by the experimental approaches outlined in this guide, is essential for unlocking their full potential.

References

-

PubChem. Noxytiolin. National Center for Biotechnology Information. [Link]

-

MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

PubMed Central. Biodegradation of Deoxynivalenol by Nocardioides sp. ZHH-013: 3-keto-Deoxynivalenol and 3-epi-Deoxynivalenol as Intermediate Products. [Link]

-

PubMed Central. Antimicrobial Efficacy of Five Wound Irrigation Solutions in the Biofilm Microenvironment In Vitro and Ex Vivo. [Link]

-

ResearchGate. Synthesis and biological activity of a new type of thiourea derivatives. [Link]

-

ResearchGate. Proposed mechanisms of anticancer activity of nitroxoline. [Link]

-

PubMed. Mechanisms of antibacterial formaldehyde delivery from noxythiolin and other 'masked-formaldehyde' compounds. [Link]

-

PubMed Central. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. [Link]

-

PubMed Central. Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis. [Link]

-

PubMed. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

PubMed. Mechanisms of deoxynivalenol (DON) degradation during different treatments: a review. [Link]

-

PubMed. Narrative Review on Methods of Activating Irrigation Liquids for Root Canal Treatment. [Link]

-

MDPI. Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. [Link]

-

Dove Medical Press. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. [Link]

-

PubMed Central. Release of formaldehyde from polynoxylin and noxythiolin. [Link]

-

PubMed Central. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. [Link]

-

MDPI. Hidden Formaldehyde Content in Cosmeceuticals Containing Preservatives that Release Formaldehyde and Their Compliance Behaviors: Bridging the Gap between Compliance and Local Regulation. [Link]

-

MDPI. Enhancement of the Degradation of Phytosterol Side Chains in Mycolicibacterium by Eliminating the Redox Sensitivity of Key Thiolase and Augmenting Cell Activity. [Link]

-

ClinicalTrials.gov. Topical Irrigation Therapy for CRS. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

-

PubMed Central. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

PubMed. [Nasal irrigation in clinical practice: therapeutic innovations]. [Link]

-

Inotiv. Other Genetic Toxicology Assays. [Link]

-

Basicmedical Key. Formaldehyde. [Link]

-

ResearchGate. Degradation pathways of cetirizine hydrochloride during oxidation. [Link]

-

ResearchGate. (PDF) Hidden Formaldehyde Content in Cosmeceuticals Containing Preservatives that Release Formaldehyde and Their Compliance Behaviors: Bridging the Gap between Compliance and Local Regulation. [Link]

-

oajournals.fupress.net. Review on recent development of quinoline for anticancer activities. [Link]

-

Biointerface Research in Applied Chemistry. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

-

PubMed Central. New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation. [Link]

-

MDPI. Biochemistry of Bacterial Biofilm: Insights into Antibiotic Resistance Mechanisms and Therapeutic Intervention. [Link]

-

DORAS | DCU Research Repository. CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. [Link]

-

BioAssay Systems. QuantiChrom™ Formaldehyde Assay Kit. [Link]

-

Frontiers. Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. [Link]

-

ResearchGate. (PDF) How formaldehyde reacts with amino acids. [Link]

-

MDPI. The Composition, Antioxidant and Antibacterial Activity of Essential Oils from Five Species of the Magnoliaceae Family. [Link]

-

Semantic Scholar. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

-

Agency for Toxic Substances and Disease Registry. Formaldehyde | Medical Management Guidelines. [Link]

-

MDPI. Assessing the Effects of Surgical Irrigation Solutions on Human Neutrophil Interactions with Nascent Staphylococcus aureus Biofilms. [Link]

-

PubMed. Nitroxoline: a broad-spectrum biofilm-eradicating agent against pathogenic bacteria. [Link]

-

European Commission. opinion on the determination of certain formaldehyde releasers in cosmetic products. [Link]

-

ResearchGate. Biofilm formation at different subinhibitory concentrations of chlorhexidine (CHX). [Link]

-

ResearchGate. (PDF) Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. [Link]

Sources

- 1. Noxytiolin | C3H8N2OS | CID 5251503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biodegradation of Deoxynivalenol by Nocardioides sp. ZHH-013: 3-keto-Deoxynivalenol and 3-epi-Deoxynivalenol as Intermediate Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Mechanisms of antibacterial formaldehyde delivery from noxythiolin and other 'masked-formaldehyde' compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Release of formaldehyde from polynoxylin and noxythiolin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formaldehyde | Basicmedical Key [basicmedicalkey.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. kosheeka.com [kosheeka.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Bis(hydroxymethyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-Bis(hydroxymethyl)thiourea. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies based on established spectroscopic principles and data from analogous structures to present a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a robust experimental protocol for the synthesis and subsequent spectroscopic characterization of this compound is provided to facilitate further research and validation of the predicted data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction: The Significance of this compound

This compound is a fascinating molecule that holds potential in various scientific domains. As a derivative of thiourea, it possesses the characteristic thiocarbonyl group, which is a key structural motif in numerous biologically active compounds and industrial chemicals. The addition of two hydroxymethyl groups introduces hydroxyl functionalities, enhancing its polarity and potential for hydrogen bonding. This unique combination of functional groups suggests its utility as a versatile building block in organic synthesis, a potential ligand in coordination chemistry, and a candidate for biological screening in drug discovery programs.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This guide aims to fill the current gap in the readily available spectroscopic data for this compound by providing a detailed predictive analysis and a clear pathway for its experimental verification.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of this compound.

Figure 1: 2D structure of this compound.

The molecule possesses a central thiourea core with two hydroxymethyl groups attached to the nitrogen atoms. The key structural features that will influence its spectroscopic properties are:

-

Thioamide (N-C=S) group: This will give rise to characteristic signals in both IR and ¹³C NMR spectra.

-

Hydroxymethyl (-CH₂OH) groups: These contain methylene protons and carbons, as well as hydroxyl protons and C-O bonds, all of which will be observable in NMR and IR spectra.

-

N-H protons: The protons attached to the nitrogen atoms will have distinct chemical shifts in the ¹H NMR spectrum.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted NMR, IR, and Mass spectra of this compound. These predictions are based on established empirical rules, spectral databases of analogous compounds, and computational chemistry tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a common solvent like DMSO-d₆ are summarized in the table below.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 8.5 | Broad Singlet | 2H | N-H | The thioamide N-H protons are expected to be deshielded and will likely appear as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| ~4.5 - 5.5 | Triplet | 2H | O-H | The hydroxyl protons will likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding. |

| ~4.0 - 4.5 | Doublet | 4H | -CH₂ -OH | The methylene protons are adjacent to both a nitrogen and an oxygen atom, leading to a downfield shift. They are expected to appear as a doublet due to coupling with the hydroxyl proton. |

Table 1: Predicted ¹H NMR data for this compound.

The ¹³C NMR spectrum is anticipated to display two signals, corresponding to the two unique carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~180 - 190 | C =S | The thiocarbonyl carbon is significantly deshielded and appears at a very downfield chemical shift, which is characteristic of thioureas. |

| ~60 - 70 | -C H₂-OH | The methylene carbons are attached to both nitrogen and oxygen, resulting in a chemical shift in this region. |

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are outlined below.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3400 | N-H stretch | Thioamide |

| 3200 - 3600 (broad) | O-H stretch | Alcohol |

| 2850 - 3000 | C-H stretch | Methylene |

| 1500 - 1600 | N-H bend | Thioamide |

| 1350 - 1450 | C=S stretch (Thioamide I band) | Thioamide |

| 1000 - 1250 | C-N stretch & C-O stretch | Thioamide & Alcohol |

Table 3: Predicted IR absorption bands for this compound.[1][2][3]

The IR spectrum will be dominated by a broad O-H stretching band and the characteristic N-H stretching of the thioamide group. The C=S stretching vibration is often mixed with other vibrations and can be found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₃H₈N₂O₂S), the expected molecular weight is approximately 136.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 136 is expected. Key fragmentation pathways would likely involve:

-

Loss of a hydroxymethyl group (-CH₂OH): This would result in a fragment ion at m/z 105.

-

Loss of formaldehyde (CH₂O): A common fragmentation for N-hydroxymethyl compounds, leading to a fragment at m/z 106.

-

Cleavage of the C-N bond: This could lead to various smaller fragments.

-

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atoms.

A possible fragmentation scheme is illustrated below:

Figure 2: Predicted mass fragmentation pathway of this compound.

Experimental Protocols

To validate the predicted spectroscopic data, the following experimental protocols for the synthesis and analysis of this compound are proposed.

Synthesis of this compound

A plausible and straightforward synthesis involves the reaction of thiourea with formaldehyde in an aqueous solution.[4]

Sources

Unlocking the Therapeutic Potential of 1,3-Bis(hydroxymethyl)thiourea: A Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(hydroxymethyl)thiourea, a structurally simple yet functionally versatile molecule, stands at the intersection of classic preservative chemistry and modern medicinal applications. Primarily recognized as a formaldehyde-releasing agent, its utility extends beyond antimicrobial preservation into intriguing, albeit less explored, areas of therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the potential medicinal chemistry applications of this compound. We will delve into its role as a potential antimicrobial, anticancer, and anti-inflammatory agent, drawing parallels from the broader family of thiourea derivatives while highlighting the unique mechanistic possibilities offered by its formaldehyde-donating nature and reactive hydroxymethyl groups. This document serves as a foundational resource for researchers looking to harness the untapped therapeutic potential of this compelling molecule.

Introduction: The Duality of this compound

Thiourea and its derivatives have long been a focal point in organic and medicinal chemistry, demonstrating a wide spectrum of biological activities including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[1] Within this diverse family, this compound (BHT) presents a unique case. Its simple structure, featuring a central thiourea core flanked by two hydroxymethyl groups, belies a complex chemical behavior dominated by its ability to act as a formaldehyde donor.[1] This characteristic has traditionally positioned BHT as an effective biocide and preservative in various industrial and cosmetic applications.

However, the very mechanism that underpins its preservative action—the controlled release of formaldehyde—opens up a fascinating array of possibilities in medicinal chemistry. Formaldehyde, a highly reactive molecule, can induce a range of biological effects, from antimicrobial action to the cross-linking of proteins and nucleic acids. When delivered in a controlled manner by a carrier molecule like BHT, these effects can be potentially harnessed for therapeutic benefit. Furthermore, the hydroxymethyl groups offer reactive handles for further chemical modification, allowing for the development of more complex derivatives with tailored pharmacological profiles.

This guide will explore the multifaceted nature of BHT, moving beyond its established role as a preservative to illuminate its potential as a valuable scaffold and active pharmacophore in the design and development of novel therapeutic agents.

Synthesis and Physicochemical Properties

The synthesis of this compound is a relatively straightforward process, typically involving the reaction of thiourea with formaldehyde in an aqueous or alcoholic medium. The reaction is generally carried out under neutral or slightly alkaline conditions to facilitate the nucleophilic addition of the nitrogen atoms of thiourea to the carbonyl carbon of formaldehyde.

Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂O₂S | [2] |

| Molecular Weight | 136.17 g/mol | [2] |

| CAS Number | 3084-25-1 | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 135-138 °C | |

| Solubility | Soluble in water and polar organic solvents |

The Core Mechanism: A Formaldehyde Donor

The most critical aspect of this compound's chemical behavior in a biological context is its function as a formaldehyde releaser.[3] This process is typically initiated by hydrolysis, where the molecule breaks down to release formaldehyde. The rate of this release can be influenced by factors such as pH, temperature, and the presence of enzymes.

This controlled release of formaldehyde is the primary mechanism behind its biocidal activity. Formaldehyde is a potent electrophile that can react with and cross-link various biological macromolecules, including proteins and nucleic acids. This indiscriminate reactivity disrupts essential cellular processes, leading to microbial cell death.

Caption: Simplified mechanism of formaldehyde release from this compound and its subsequent interaction with biological macromolecules.

Potential Applications in Medicinal Chemistry

While direct clinical applications of this compound are not yet established, its chemical properties and the known bioactivities of related compounds suggest several promising avenues for investigation.

Antimicrobial Agents

The most evident therapeutic application of BHT lies in its antimicrobial properties. As a formaldehyde-releasing agent, it possesses broad-spectrum activity against bacteria, fungi, and other microorganisms. This makes it a candidate for development as a topical antiseptic or as a component in antimicrobial formulations for preventing infections.

Thiourea derivatives, in general, have demonstrated significant antibacterial and antifungal activities.[1][4] The mechanism of action is often multifactorial, involving disruption of the cell membrane, inhibition of essential enzymes, and interference with cellular respiration. In the case of BHT, the release of formaldehyde provides an additional potent mechanism for microbial killing.

Anticancer Agents

The field of anticancer drug development has seen a significant interest in thiourea derivatives due to their ability to induce apoptosis and inhibit tumor growth.[1] The cytotoxic effects of these compounds are often attributed to their ability to chelate metal ions essential for enzymatic activity or to interact with key signaling proteins.

For this compound, its potential as an anticancer agent is twofold. Firstly, the thiourea core itself may contribute to cytotoxicity through mechanisms similar to other thiourea-based anticancer agents. Secondly, the release of formaldehyde, a known cytotoxic agent, could be leveraged for targeted tumor cell killing. The principle of using formaldehyde-releasing prodrugs for cancer therapy is an area of active research, with the goal of achieving selective delivery of formaldehyde to the tumor microenvironment.

Caption: Dual-action anticancer potential of this compound.

Anti-inflammatory Agents

Several thiourea derivatives have been reported to possess anti-inflammatory activity.[1] The mechanisms underlying this effect are varied but often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways. While the anti-inflammatory potential of this compound has not been extensively studied, its structural relationship to other anti-inflammatory thioureas suggests that this is a worthwhile area for investigation.

As a Linker and Cross-linking Agent

The two hydroxymethyl groups on the BHT molecule are reactive handles that can be used to conjugate it to other molecules. This opens up the possibility of using BHT as a linker in the design of prodrugs or targeted drug delivery systems. For example, a cytotoxic drug could be attached to BHT via its hydroxymethyl groups, with the release of the active drug being triggered by hydrolysis and formaldehyde release.

Furthermore, its ability to cross-link proteins could be exploited in the development of tissue sealants or in the stabilization of bioscaffolds for tissue engineering applications.

Experimental Protocols

Synthesis of this compound

Materials:

-

Thiourea

-

Formaldehyde (37% aqueous solution)

-

Methanol

-

Acetone

-

Deionized water

Procedure:

-

Dissolve 1.52 g of thiourea in 10 mL of methanol in a round-bottom flask.

-

Add 1.5 mL of 37% formaldehyde solution to the flask.

-

Adjust the pH of the solution to approximately 8-9 with a suitable base (e.g., dilute NaOH).

-

Reflux the mixture at 60-70 °C for 2-3 hours.

-

Allow the solution to cool to room temperature, which should result in the precipitation of a white solid.

-

Collect the solid by filtration and wash it sequentially with cold deionized water, methanol, and acetone.

-

Dry the product under vacuum to obtain this compound.

Note: This is a general procedure and may require optimization for yield and purity.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be evaluated using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in medium without the compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a molecule with significant, yet largely underexplored, potential in medicinal chemistry. Its dual nature as a thiourea derivative and a formaldehyde-releasing agent provides a rich platform for the development of novel therapeutic agents. While its primary application has been in the realm of biocides, the principles of its activity can be translated into the design of antimicrobial, anticancer, and anti-inflammatory drugs.

Future research should focus on a more detailed elucidation of its mechanism of action against various biological targets, including a thorough investigation of its pharmacokinetics and toxicology. Furthermore, the synthetic versatility of its hydroxymethyl groups should be exploited to create a new generation of derivatives with enhanced potency and selectivity. By embracing a multidisciplinary approach that combines synthetic chemistry, pharmacology, and molecular biology, the full therapeutic potential of this compound and its analogues can be unlocked.

References

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

-

Bis-Thiourea Quaternary Ammonium Salts as Potential Agents against Bacterial Strains from Food and Environmental Matrices. (2021). National Institutes of Health. Retrieved from [Link]

-

Formaldehyde releaser - Wikipedia. (n.d.). Retrieved from [Link]

Sources

A Theoretical Chemist's Guide to Unraveling the Molecular Nuances of 1,3-Bis(hydroxymethyl)thiourea

A Senior Application Scientist's Perspective on Computational Molecular Design and Analysis

For researchers, scientists, and drug development professionals, a profound understanding of a molecule's three-dimensional structure and electronic properties is paramount. This guide delves into the theoretical methodologies employed to elucidate the molecular intricacies of 1,3-Bis(hydroxymethyl)thiourea, a molecule of interest in various chemical and pharmaceutical contexts. In the absence of extensive experimental data for this specific compound, we will construct a robust theoretical framework, drawing upon established computational techniques and analogous data from related thiourea derivatives. This document serves as both a blueprint for conducting such a theoretical investigation and a testament to the predictive power of modern computational chemistry.

The Rationale for a Theoretical Approach

Methodological Cornerstone: Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that balances computational cost with high accuracy. DFT calculates the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. This approach has proven to be exceptionally effective for a wide range of chemical systems, including the thiourea derivatives that serve as our analogs.[1][2]

The choice of the functional and basis set is a critical decision in any DFT calculation. For molecules containing second-row elements like sulfur, and with the potential for hydrogen bonding, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-regarded choice, known for its robust performance in predicting molecular geometries and energies.[3][4] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance of flexibility and computational efficiency, allowing for the accurate description of polarization and diffuse electron density, crucial for non-covalent interactions.[5]

Step-by-Step Protocol for DFT-Based Geometry Optimization

-

Initial Structure Generation: A plausible 3D structure of this compound is constructed using molecular modeling software.

-

Conformational Search (Optional but Recommended): Due to the flexible hydroxymethyl groups, a conformational search is advisable to identify the lowest energy conformer. This can be achieved through systematic or stochastic search algorithms.

-

Geometry Optimization: The initial structure is then subjected to geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the atomic coordinates to find the minimum energy arrangement on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to provide thermodynamic data and vibrational spectra.

Elucidating the Molecular Geometry: A Comparative Analysis

While we lack experimental data for our target molecule, we can predict its key structural parameters and compare them with those of related, crystallographically characterized thiourea derivatives.[1][6]

Table 1: Predicted vs. Analogous Experimental Bond Lengths and Angles for Thiourea Derivatives

| Parameter | Predicted for this compound (DFT) | Experimental (Analogous Thioureas)[1] |

| C=S Bond Length (Å) | ~1.68 | 1.66 - 1.71 |

| C-N Bond Length (Å) | ~1.35 - 1.38 | 1.33 - 1.40 |

| N-C(H2OH) Bond Length (Å) | ~1.46 | - |

| C-O Bond Length (Å) | ~1.43 | - |

| N-C-N Bond Angle (°) | ~118 | 116 - 120 |

| N-C=S Bond Angle (°) | ~121 | 119 - 123 |

The predicted values are based on typical DFT results for similar functional groups. The C=S and C-N bond lengths in the thiourea core are expected to be intermediate between single and double bonds, indicating electron delocalization. The planarity of the thiourea group is also a key feature to analyze, with deviations from planarity often influenced by steric effects of the substituents.

Visualizing the Computational Workflow

The process of moving from a chemical name to a fully characterized theoretical model can be visualized as a logical workflow.

Sources

- 1. 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 3. bap.ksu.edu.tr [bap.ksu.edu.tr]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Emerging Potential of 1,3-Bis(hydroxymethyl)thiourea in Homogeneous Catalysis: Application Notes and Protocols

Preamble: Navigating the Forefront of Ligand Design

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a detailed guide into the prospective applications of 1,3-Bis(hydroxymethyl)thiourea as a versatile ligand in metal-catalyzed reactions. It is critical to establish from the outset that while the foundational principles of thiourea derivatives in catalysis are well-documented, the specific deployment of this compound remains a nascent field with limited published data. Consequently, the following application notes and protocols are presented as a robust, scientifically-grounded framework for exploration. They are extrapolated from established methodologies for analogous bis(thiourea) ligands and are intended to be a starting point for rigorous, independent validation and optimization in your laboratories.

Introduction: The Scientific Rationale for this compound as a Ligand

Thiourea derivatives have garnered significant attention in coordination chemistry and catalysis.[1] Their utility stems from the presence of both soft sulfur and hard nitrogen donor atoms, allowing for flexible coordination to a variety of metal centers.[2] The electronic properties of the thiourea backbone can be readily tuned by modifying the substituents on the nitrogen atoms.

This compound introduces hydrophilic hydroxymethyl groups, a feature that can impart unique solubility characteristics to the corresponding metal complexes, potentially enabling catalysis in aqueous or biphasic solvent systems—a key objective in green chemistry. Furthermore, the hydroxyl moieties offer potential sites for secondary coordination or hydrogen bonding interactions, which could influence the steric and electronic environment of the catalytic center, thereby impacting activity and selectivity.

This guide will focus on the hypothetical application of a palladium complex of this compound in the Heck-Mizoroki cross-coupling reaction, a cornerstone of C-C bond formation in organic synthesis.[3]

Synthesis and Characterization

Protocol for the Synthesis of this compound Ligand

The synthesis of N,N'-disubstituted thioureas can often be achieved through the reaction of an amine with an isothiocyanate. However, for this compound, a more direct approach starting from thiourea and formaldehyde is plausible and has been alluded to in the broader chemical literature.

Materials:

-

Thiourea

-

Formaldehyde (37% aqueous solution)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiourea (1 equivalent) in deionized water at room temperature.

-

To this solution, add formaldehyde (2.2 equivalents) dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess water and formaldehyde.

-

Recrystallize the resulting solid from an ethanol/water mixture to yield pure this compound.

-

Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Causality of Experimental Choices: The use of a slight excess of formaldehyde ensures the complete di-substitution of the thiourea. The reaction is performed at room temperature to minimize the potential for side reactions. Recrystallization is a standard method for purifying solid organic compounds.

Protocol for the Synthesis of a Palladium(II)-1,3-Bis(hydroxymethyl)thiourea Complex

The formation of palladium complexes with thiourea ligands is a well-established process.[4] These complexes are often prepared by reacting a suitable palladium(II) precursor with the thiourea ligand.

Materials:

-

This compound

-

Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂]

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM in a Schlenk flask.

-

In a separate Schlenk flask, dissolve Bis(benzonitrile)palladium(II) chloride (1 equivalent) in anhydrous DCM.

-

Slowly add the palladium precursor solution to the ligand solution at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC or by observing the disappearance of the starting palladium complex.

-